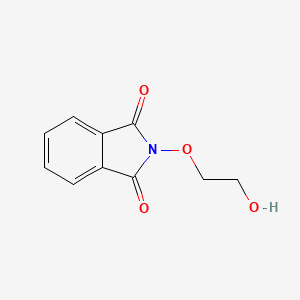

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

Description

Historical Context and Evolution of Phthalimide (B116566) Derivatives

The history of phthalimide derivatives is intrinsically linked to the development of amine synthesis. The Gabriel synthesis, first described by Siegmund Gabriel in 1887, was a groundbreaking method for the controlled synthesis of primary amines. wikipedia.orglibretexts.orgchemistrysteps.combyjus.com This reaction utilizes potassium phthalimide as a nucleophile to displace a halide from an alkyl halide, forming an N-alkylphthalimide. chemistrysteps.com Subsequent cleavage of the imide, often with hydrazine, liberates the desired primary amine, avoiding the over-alkylation often seen with direct alkylation of ammonia (B1221849). wikipedia.orgjove.com

While the Gabriel synthesis remains a classic and valuable transformation, modern organic chemistry has seen the evolution of numerous other methods for the synthesis of N-substituted phthalimides. These include metal-catalyzed reactions and multi-component reactions that offer greater efficiency and substrate scope. rsc.orghhu.de

Fundamental Significance of the Isoindoline-1,3-dione Core in Organic Synthesis and Heterocyclic Chemistry

The isoindoline-1,3-dione core is a versatile scaffold for several reasons. The two carbonyl groups flanking the nitrogen atom render the N-H proton acidic (pKa ≈ 8.3), facilitating its removal by a base to form a potent nucleophile. chemistrysteps.comvedantu.com This nucleophilicity is central to the Gabriel synthesis and other N-alkylation reactions.

Furthermore, the phthalimide group can be introduced into molecules through the reaction of phthalic anhydride (B1165640) with primary amines. researchgate.net The stability of the isoindoline-1,3-dione ring makes it an excellent protecting group for primary amines in multi-step syntheses. vedantu.com The reactivity of the carbonyl groups also allows for various transformations, leading to a diverse array of heterocyclic compounds.

The synthesis of the title compound, 2-(2-Hydroxyethoxy)isoindoline-1,3-dione, is a direct illustration of the reaction between an amine and phthalic anhydride. One synthetic route involves the reaction of 2-(2-aminoethoxy)ethanol (B1664899) with phthalic anhydride in a suitable solvent.

Broad Academic Research Perspectives on N-Substituted Phthalimides Beyond Traditional Applications

The utility of N-substituted phthalimides has expanded far beyond their traditional role in amine synthesis. The ability to introduce a wide variety of substituents at the nitrogen atom has allowed researchers to fine-tune the properties of these molecules for diverse applications. rsc.org

In the field of materials science, the isoindoline-1,3-dione scaffold is incorporated into polymers to enhance their thermal stability and mechanical properties. Polyimides, which contain the imide functionality in their backbone, are a class of high-performance polymers known for their exceptional heat resistance. N-substituted phthalimides can be used as monomers or as pendant groups to modify the properties of polymers. For instance, naphthalene (B1677914) phthalimide derivatives have been investigated as model compounds for electrochromic materials, where the reversible electrochemical reduction of the imide groups leads to changes in their optical properties. mdpi.com

| Phthalimide-Based Material | Investigated Application/Property | Reference |

| Naphthalene Phthalimide Derivatives | Electrochromic Materials | mdpi.com |

| Polyimides | High-Performance Polymers |

The isoindoline-1,3-dione moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Academic research has extensively explored N-substituted phthalimides as lead compounds for the development of new therapeutic agents. These derivatives have been shown to exhibit a broad spectrum of biological activities in non-clinical studies, including antimicrobial, anti-inflammatory, and anticonvulsant properties. vedantu.comnih.govucl.ac.uk The hydrophobic nature of the phthalimide group can enhance the ability of molecules to cross biological membranes. nih.gov

| Class of N-Substituted Phthalimide | Investigated Biological Activity (Non-Clinical) | Reference |

| Various Derivatives | Antimicrobial | nih.gov |

| Various Derivatives | Anti-inflammatory | vedantu.comucl.ac.uk |

| Various Derivatives | Anticonvulsant | rsc.orgvedantu.com |

| Phthalimide-Carboxylic Acid Hybrids | Aldose Reductase Inhibition | nih.gov |

| N-phenyl Phthalimide Derivatives | Antiplasmodial | acs.org |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Acetylcholinesterase and Butyrylcholinesterase Inhibition | nih.gov |

| N-aryl piperazine (B1678402) alkyl phthalimide derivatives | Analgesic | mdpi.com |

The phthalimide scaffold is also a key component in the development of agrochemicals and dyes. In agrochemistry, several phthalimide derivatives are utilized as fungicides. wikipedia.org For example, Folpet is a broad-spectrum fungicide used to control a variety of plant diseases. nih.gov Research in this area focuses on synthesizing new N-substituted phthalimides with improved efficacy and reduced environmental impact. researchgate.net

In the dye industry, the planar structure and chromophoric properties of the phthalimide ring make it a useful building block for the synthesis of disperse dyes. researchgate.netresearchgate.net These dyes are used for coloring synthetic fibers such as polyester. elsevierpure.com The color of these dyes can be tuned by modifying the substituents on the phthalimide ring and by incorporating it into larger conjugated systems. researchgate.netresearchgate.net

| Application Area | Example Compound/Class | Specific Use/Property | Reference |

| Agrochemicals | Folpet | Fungicide | nih.gov |

| Agrochemicals | Captan | Fungicide | jodrugs.com |

| Agrochemicals | Captafol | Fungicide | jodrugs.com |

| Dye Chemistry | Azo Disperse Dyes | Coloring Polyester Fibers | researchgate.netresearchgate.netelsevierpure.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-5-6-15-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSUQMBAMQLTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 2 Hydroxyethoxy Ethyl Isoindoline 1,3 Dione

Conventional Synthetic Pathways

Conventional methods for synthesizing 2-(2-Hydroxyethoxy)isoindoline-1,3-dione are well-established and widely utilized due to their reliability and procedural simplicity. These pathways primarily involve direct condensation and N-alkylation strategies.

Direct Condensation Approaches: Phthalic Anhydride (B1165640) and Aminoethanol Derivatives

A primary and straightforward method for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. nih.govacgpubs.org In the case of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione, this involves the reaction of phthalic anhydride with 2-(2-aminoethoxy)ethanol (B1664899).

This reaction is typically carried out by heating the reactants, often in a solvent such as toluene (B28343), and removing the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product. chemicalbook.com The reaction of phthalic anhydride with 2-aminoethanol hydrochloride has also been studied, which can lead to the formation of the desired phthalimide (B116566) derivative, although reaction conditions such as temperature need to be carefully controlled to avoid side products. pjsir.org One documented procedure involves dissolving 2-(2-aminoethyl)-ethanol and phthalic anhydride in toluene and refluxing the solution for 6 hours, resulting in a near-quantitative yield of the product as a white solid. chemicalbook.com

The general mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization, with the elimination of a water molecule, yields the final imide product. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). derpharmachemica.com

| Reactant A | Reactant B | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride | 2-(2-aminoethyl)-ethanol | Toluene | Reflux, 6 h, Dean-Stark | 99% | chemicalbook.com |

| Phthalic Anhydride | Appropriate aliphatic amines | None (Direct fusion) | Microwave, 450W, 4-5 min | 61-87% | derpharmachemica.com |

N-Alkylation Strategies Involving the Phthalimide Moiety

An alternative to direct condensation is the N-alkylation of phthalimide or its salts. This approach is a cornerstone of the Gabriel synthesis of primary amines. masterorganicchemistry.comlibretexts.org

The Gabriel synthesis provides a classic and effective method for preparing primary amines and can be adapted for the synthesis of N-substituted phthalimides. masterorganicchemistry.comlibretexts.org The process begins with the deprotonation of phthalimide, which has an acidic N-H bond due to the two flanking carbonyl groups, to form a nucleophilic phthalimide anion. masterorganicchemistry.comlibretexts.org A common base used for this deprotonation is potassium hydroxide, which yields potassium phthalimide. libretexts.org

This potassium phthalimide then acts as a nucleophile and reacts with an appropriate alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org For the synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione, the alkyl halide would be 2-(2-chloroethoxy)ethanol (B196239) or a similar halogenated derivative. The phthalimide anion displaces the halide, forming the N-C bond and yielding the desired product. One of the key advantages of this method is that it avoids the over-alkylation that can occur when using ammonia (B1221849) or primary amines directly with alkyl halides. masterorganicchemistry.com The use of ionic liquids as a medium for the N-alkylation of phthalimide has also been explored, offering benefits such as milder reaction conditions and higher yields. organic-chemistry.org

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry has introduced advanced and catalytic methods that offer improvements in efficiency, selectivity, and environmental impact over conventional techniques.

Palladium-Catalyzed Carbonylative Cyclization for Isoindole-1,3-diones

Palladium-catalyzed reactions have become powerful tools in organic synthesis. For the formation of isoindole-1,3-diones, palladium-catalyzed aminocarbonylation of o-halobenzoates provides a one-step approach. nih.gov This method can tolerate a variety of functional groups, including alcohols, which is relevant for the synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione. nih.gov The reaction typically involves an o-halobenzoate, a primary amine, and carbon monoxide, with a palladium catalyst. nih.gov

Another palladium-catalyzed approach involves the C-H carbonylation of benzylamines, where the amino group acts as a directing group to facilitate the cyclization to form benzolactams. organic-chemistry.org While not a direct synthesis of the title compound, these principles demonstrate the potential of palladium catalysis in constructing the core isoindoline-1,3-dione structure. organic-chemistry.orgresearchgate.net

| Starting Materials | Catalyst System | Key Transformation | General Applicability | Reference |

|---|---|---|---|---|

| o-Halobenzoates, Primary Amines, CO | Palladium Catalyst | Aminocarbonylation | Tolerates various functional groups including alcohols | nih.gov |

| Benzylamines, CO surrogate | Palladium Catalyst | C-H Carbonylation | Synthesis of isoindolinone scaffolds | organic-chemistry.org |

Lewis Acid Catalysis in C-H Bond Insertion Reactions for Intermediate Formation

Lewis acid catalysis represents another frontier in the synthesis of complex organic molecules. unicam.it Lewis acids can be employed to activate substrates for C-H bond functionalization, which is a highly atom-economical approach. nih.gov In the context of forming precursors for 2-(2-Hydroxyethoxy)isoindoline-1,3-dione, Lewis acids could potentially be used to facilitate the formation of key intermediates.

For instance, Lewis acid-promoted hydride transfer can initiate the direct coupling of sp3 C-H bonds and alkenes, a strategy that could be envisioned for constructing the side chain of the target molecule. nih.gov While direct application to the synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is not explicitly detailed in the provided context, the principles of Lewis acid catalysis in C-H activation offer a potential pathway for novel synthetic routes. nih.govacs.org Heterogeneous Lewis acid catalysts, such as Nb2O5, have been shown to be effective for the synthesis of cyclic imides from dicarboxylic acids and amines, presenting a sustainable and versatile option. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product, represent a highly efficient strategy in modern organic synthesis. These reactions are valued for their atom economy, reduction of intermediate isolation steps, and ability to rapidly generate molecular complexity.

However, the application of MCRs for the direct, one-pot assembly of the 2-(2-hydroxyethoxy)isoindoline-1,3-dione scaffold from fundamental precursors is not widely documented in academic literature. The synthesis of the core isoindoline-1,3-dione (phthalimide) structure is overwhelmingly accomplished through traditional two-component condensation reactions. researchgate.net Typically, this involves the reaction of phthalic anhydride or a derivative with a primary amine, in this case, a reagent like 2-aminoethoxyethanol. While MCRs have been developed for the synthesis of highly substituted or complex phthalimide derivatives, such as the reaction between arynes, isocyanides, and carbon dioxide, these methods are not commonly cited for the straightforward synthesis of N-alkoxy substituted isoindoline-1,3-diones like the title compound. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The optimization of reaction parameters is crucial for maximizing product yields and purity in the synthesis of 2-(2-hydroxyethoxy)isoindoline-1,3-dione and related compounds. Academic research has focused on several key areas, including solvent choice, temperature, and the stoichiometry of catalysts and reagents, to enhance the efficiency of laboratory-scale production.

The selection of an appropriate solvent is a critical factor that can dramatically influence reaction outcomes. For the synthesis of N-alkoxy and N-aryloxy phthalimides, solvent polarity and its ability to stabilize intermediates or transition states are paramount. In a study on the oxidative coupling of N-hydroxyphthalimide with an aromatic substrate, a stark solvent effect was observed. Reactions in common polar solvents such as acetonitrile (B52724) (MeCN), acetic acid (AcOH), and methanol (B129727) (MeOH) resulted in no product formation. In contrast, the use of fluorinated alcohols proved to be highly effective. The reaction in hexafluoroisopropanol (HFIP) provided a 74% yield, demonstrating the unique capability of this solvent to promote the desired transformation.

This highlights that for certain pathways to N-substituted phthalimides, conventional solvents may be ineffective, necessitating screening of more specialized solvent systems. For more traditional condensation reactions between phthalic anhydride and an amine to form the isoindoline-1,3-dione ring, temperature control is the primary concern. These reactions are typically performed under reflux conditions in solvents like toluene or glacial acetic acid. rsc.orgorganic-chemistry.org The elevated temperature is necessary to drive the dehydration process, often aided by the physical removal of water using a Dean-Stark apparatus, ensuring the reaction proceeds to completion.

Table 1: Effect of Solvent on the Yield of an N-Aryloxy-Phthalimide Derivative

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | MeCN | 0 |

| 2 | AcOH | 0 |

| 3 | MeOH | 0 |

| 4 | TFE (Trifluoroethanol) | 14 |

| 5 | HFIP (Hexafluoroisopropanol) | 74 |

Data derived from studies on a related N-aryloxy-phthalimide synthesis.

The choice and amount of catalysts and reagents are pivotal for optimizing the synthesis of isoindoline-1,3-dione derivatives. In oxidative coupling reactions to form N-O linkages, the nature of the oxidant is critical. Research has shown that manganese(III) acetate (B1210297) (Mn(OAc)₃) is a highly effective oxidant for this transformation. When compared with other common oxidants, Mn(OAc)₃ provided significantly higher yields. The stoichiometry of the oxidant relative to the starting materials is also finely tuned to maximize conversion while minimizing side reactions.

For N-alkylation reactions, which may be used to introduce the 2-hydroxyethoxy side chain, the choice of base and its stoichiometry are important. Studies on the synthesis of N-alkoxyphthalimides have shown that organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases such as potassium carbonate (K₂CO₃) can effectively promote the reaction between N-hydroxyphthalimide and an alkyl halide. researchgate.netbohrium.com The efficiency of these reactions is often higher in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. bohrium.comacgpubs.org In cases where a carboxylic acid is coupled to an amine, as in the synthesis of some complex phthalimide precursors, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBT) are employed, typically using a slight excess of the coupling reagents to ensure complete conversion. nih.gov

Table 2: Influence of Oxidant on N-Aryloxy-Phthalimide Synthesis Yield

| Entry | Oxidant | Yield (%) |

|---|---|---|

| 1 | Mn(acac)₃ | 55 |

| 2 | CAN (Ceric Ammonium Nitrate) | 0 |

| 3 | PhI(OAc)₂ | 41 |

| 4 | Mn(OAc)₃ | 74 |

Data derived from studies on a related N-aryloxy-phthalimide synthesis in HFIP solvent.

The efficiency of a synthetic protocol on a laboratory scale is determined by its yield, simplicity of execution, and ease of product purification. The synthesis of a structurally similar analog, 2-[2-(2-hydroxyethoxy)ethyl]isoindoline-1,3-dione, provides a benchmark for an efficient lab-scale process. In a reported procedure, the reaction of phthalic anhydride with 2-(2-aminoethyl)-ethanol in toluene under reflux with a Dean-Stark apparatus for six hours resulted in a 99% yield of the desired product as a white solid.

This protocol is highly efficient due to its near-quantitative yield and straightforward procedure. The use of a Dean-Stark trap effectively removes the water byproduct, driving the reaction to completion. Furthermore, the workup is exceptionally simple, involving cooling the reaction mixture, drying over magnesium sulfate, filtering, and concentrating under reduced pressure. This method avoids the need for time-consuming and costly purification techniques such as column chromatography, making it an excellent example of an efficient and practical laboratory-scale production method. The demonstration of gram-scale reactions in related syntheses further underscores the robustness of these protocols for producing significant quantities of material for further research. nih.gov

Chemical Transformations and Derivatization Strategies of 2 2 Hydroxyethoxy Isoindoline 1,3 Dione

The molecular structure of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione presents two primary sites for chemical modification: the terminal hydroxyl group of the hydroxyethoxy chain and the aromatic ring of the isoindoline-1,3-dione core. These sites allow for a range of chemical transformations, enabling the synthesis of diverse derivatives for various applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of 2 2 2 Hydroxyethoxy Ethyl Isoindoline 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the closely related derivative, 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (B1586309), the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the protons of the phthalimide (B116566) group and the hydroxyethoxyethyl side chain. The aromatic protons of the phthalimide ring typically appear as two multiplets in the downfield region, around 7.73 ppm and 7.85 ppm. acgpubs.org The protons on the aliphatic side chain are observed in the upfield region. The methylene (B1212753) groups of the ethoxyethyl chain present as a series of triplets and multiplets between 3.61 and 3.91 ppm, with their specific chemical shifts and coupling patterns confirming the connectivity of the side chain. acgpubs.org

Table 1: ¹H NMR Data for 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.85 | m | 2H | Aromatic (Phthalimide) |

| 7.73 | m | 2H | Aromatic (Phthalimide) |

| 3.91 | t | 2H | N-CH₂ |

| 3.75 | t | 2H | O-CH₂ |

| 3.69 | m | 2H | O-CH₂ |

| 3.61 | m | 2H | HO-CH₂ |

Data obtained in CDCl₃. acgpubs.org

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and chemical environment. For isoindoline-1,3-dione derivatives, the carbonyl carbons of the imide group are highly deshielded and appear significantly downfield. For instance, in a related tetrahydro-isoindole derivative, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, the imide carbonyl carbon appears at 180.79 ppm. acgpubs.org The aromatic carbons of the phthalimide ring in the target compound are expected to resonate in the typical aromatic region (approximately 120-140 ppm). The aliphatic carbons of the 2-hydroxyethoxy side chain would appear in the upfield region of the spectrum. Generally, carbons bonded to electronegative oxygen atoms (C-O) are found in the 60-70 ppm range, while carbons attached to the nitrogen atom (C-N) are typically observed around 40 ppm. acgpubs.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Isoindoline-1,3-dione Derivatives

| Carbon Environment | Typical Chemical Shift (δ) ppm |

| C=O (Imide) | 165 - 185 |

| C (Aromatic) | 120 - 140 |

| C-O (Aliphatic Ether/Alcohol) | 60 - 75 |

| C-N (Aliphatic) | 35 - 45 |

Data compiled from general knowledge and analysis of related structures.

Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of N-substituted isoindoline-1,3-diones is dominated by the characteristic absorptions of the phthalimide group. The most prominent features are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide functional group. Typically, two distinct bands are observed due to asymmetric and symmetric stretching modes, appearing in the region of 1700-1790 cm⁻¹. semanticscholar.org For the closely related 2-(2-hydroxyethyl)isoindoline-1,3-dione, these bands are clearly identifiable. nist.gov

The presence of the hydroxyl (-OH) group in the side chain of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching. The C-O stretching vibrations of the alcohol and ether linkages are expected to appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹. The aromatic C-H stretching of the phthalimide ring can be observed as weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for 2-(2-Hydroxyethoxy)isoindoline-1,3-dione

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3500 | Broad, Medium | O-H Stretch | Alcohol |

| >3000 | Weak | C-H Stretch | Aromatic |

| <3000 | Medium | C-H Stretch | Aliphatic |

| ~1770 | Strong | C=O Asymmetric Stretch | Imide |

| ~1700 | Strong | C=O Symmetric Stretch | Imide |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1050-1250 | Strong | C-O Stretch | Ether and Alcohol |

Data based on spectra of analogous compounds. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. It also offers insights into the structure of the molecule through the analysis of its fragmentation patterns.

The molecular formula of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is C₁₂H₁₃NO₄. Its theoretical exact mass can be calculated for high-resolution analysis. For the related compound 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (C₁₂H₁₃NO₄), the computed exact mass is 235.08445790 Da. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), N-substituted isoindoline-1,3-dione derivatives undergo characteristic fragmentation. A common fragmentation pathway involves the cleavage of the N-substituent bond. The phthalimide moiety itself is very stable, often leading to the formation of a prominent phthalimide radical cation or a related fragment at m/z 147 or 148. Another key fragmentation is the cleavage of the side chain, which can provide valuable information for confirming its structure. For 2-(2-Hydroxyethoxy)isoindoline-1,3-dione, fragments corresponding to the loss of the hydroxyethoxy group or parts of it would be expected.

Table 4: Expected HRMS Data for 2-(2-Hydroxyethoxy)isoindoline-1,3-dione

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Theoretical Exact Mass [M+H]⁺ | 236.0917 Da |

| Key Fragmentation Ion (Phthalimide moiety) | ~m/z 147/148 |

| Common Neutral Losses | H₂O, C₂H₄O |

Data calculated and predicted based on chemical structure and analysis of related compounds.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the analogous compound, 2-(2-hydroxyethyl)isoindoline-1,3-dione, has been determined. In this structure, the phthalimide unit is essentially planar. The hydroxyethyl (B10761427) substituent adopts a coiled conformation. A key feature in the crystal packing is the presence of intermolecular hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor, forming O-H···O hydrogen bonds with a carbonyl oxygen of an adjacent molecule. These interactions link the molecules into one-dimensional chains within the crystal lattice. It is expected that 2-(2-Hydroxyethoxy)isoindoline-1,3-dione would exhibit similar planarity of the phthalimide core and engage in comparable intermolecular hydrogen bonding via its terminal hydroxyl group, influencing its solid-state properties.

Table 5: Crystallographic Data for the Analog 2-(2-hydroxyethyl)isoindoline-1,3-dione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Feature | Planar phthalimide unit |

| Dominant Intermolecular Interaction | O-H···O hydrogen bonds |

| Resulting Motif | One-dimensional chains |

Data obtained from crystallographic studies of the specified analog.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to characterize the electronic transitions within the chromophores of a molecule.

The primary chromophore in 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is the phthalimide ring system. N-substituted phthalimides typically exhibit absorption bands in the UV region between 200 and 350 nm. semanticscholar.org These absorptions are generally attributed to π-π* electronic transitions within the aromatic benzene (B151609) ring and the conjugated carbonyl groups of the imide. For the parent phthalimide molecule, an absorption maximum (λmax) is observed at 215 nm when measured in ethanol. photochemcad.com Studies on various isoindole-1,3-dione derivatives have shown dominant absorption peaks in the near-UV region, typically between 229 and 231 nm. acgpubs.org The specific position and intensity of these absorption bands can be influenced by the nature of the substituent on the nitrogen atom and the solvent used for the analysis.

Table 6: Typical UV-Vis Absorption Data for Phthalimide Derivatives

| Chromophore | Electronic Transition | Typical λmax Range (nm) |

| Phthalimide Ring | π → π | 215 - 240 |

| Phthalimide Ring | π → π | 290 - 330 |

Data compiled from studies on phthalimide and its N-substituted derivatives. acgpubs.orgsemanticscholar.orgphotochemcad.com

Chromatographic Techniques for Purity Assessment and Isolation Methodologies (TLC, HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for separating, identifying, and purifying compounds from mixtures, as well as for assessing the purity of a synthesized substance.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For isoindoline-1,3-dione derivatives, silica (B1680970) gel is commonly used as the stationary phase. The retention factor (Rƒ) value depends on the polarity of the compound and the composition of the mobile phase. For the derivative 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione, a TLC Rƒ value of 0.35 was reported using a 1:2 mixture of hexanes and ethyl acetate (B1210297) as the eluent, indicating its moderate polarity. acgpubs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purification of compounds. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724)/water or methanol (B129727)/water mixtures), is widely employed for the analysis of phthalimide derivatives. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying the components of a mixture by providing both the retention time from the LC and the mass-to-charge ratio from the MS for each separated compound. It is a standard method for confirming the identity and purity of synthesized isoindoline-1,3-dione derivatives.

Table 7: Chromatographic Methods for the Analysis of Isoindoline-1,3-dione Derivatives

| Technique | Typical Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, Purity check |

| HPLC/UPLC | C18 | Acetonitrile/Water, Methanol/Water | Purity assessment, Quantification, Isolation |

| LC-MS | C18 | Acetonitrile/Water with Formic Acid | Identification, Purity confirmation |

Information compiled from various sources on the analysis of phthalimide derivatives. acgpubs.org

Theoretical and Computational Chemistry Investigations on 2 2 2 Hydroxyethoxy Ethyl Isoindoline 1,3 Dione

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. semanticscholar.org It is instrumental in providing insights into molecular geometry, reactivity, and spectroscopic properties, offering a balance between accuracy and computational cost. For a molecule like 2-[2-(2-Hydroxyethoxy)ethyl]isoindoline-1,3-dione, DFT calculations can elucidate its fundamental chemical characteristics.

The electronic character of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In isoindoline-1,3-dione derivatives, the HOMO is typically localized on the electron-rich phthalimide (B116566) ring system, while the LUMO distribution can vary depending on the substituents. The energy gap and orbital distributions dictate the molecule's charge transfer characteristics and its potential interactions with other chemical species.

Illustrative Data Table for FMO Analysis of an Isoindoline-1,3-dione Derivative:

| Parameter | Description | Typical Value Range (eV) for Similar Compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.9 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. avogadro.ccyoutube.com

Typically, the color red signifies regions of high electron density and negative electrostatic potential, which are attractive to electrophiles. Conversely, the color blue indicates regions of low electron density and positive potential, which are the sites for nucleophilic attack. researchgate.netyoutube.com

For 2-[2-(2-Hydroxyethoxy)ethyl]isoindoline-1,3-dione, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the two carbonyl groups (C=O) on the isoindoline-1,3-dione ring and the oxygen atoms of the ether and hydroxyl groups in the side chain. These are the primary sites for hydrogen bonding and electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, especially the hydrogen of the terminal hydroxyl (-OH) group and the hydrogens on the aromatic ring.

Neutral Potential (Green): Generally found over the carbon framework of the molecule.

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the vibrational modes of a molecule. mdpi.com The results are used to predict the molecule's infrared (IR) and Raman spectra, which serve as a molecular "fingerprint" and are crucial for structural confirmation. acs.orgscirp.org

This analysis is also a key step in confirming the stability of a calculated molecular structure. For a geometry to be a true energy minimum (a stable conformation), all calculated vibrational frequencies must be real numbers. The presence of imaginary frequencies indicates that the structure is a transition state rather than a stable conformer.

For 2-[2-(2-Hydroxyethoxy)ethyl]isoindoline-1,3-dione, key vibrational modes would include:

C=O Stretching: Strong absorptions characteristic of the imide carbonyl groups.

Aromatic C-H Stretching: Vibrations from the benzene (B151609) ring portion of the phthalimide group.

C-N Stretching: Associated with the imide nitrogen and its connection to the side chain.

C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage in the side chain.

O-H Stretching: A characteristic band from the terminal hydroxyl group.

Illustrative Table of Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Imide) | Asymmetric & Symmetric Stretching | 1700 - 1780 |

| C-O (Ether/Alcohol) | Stretching | 1050 - 1250 |

| C-N (Imide) | Stretching | 1300 - 1390 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. The 2-[2-(2-Hydroxyethoxy)ethyl]isoindoline-1,3-dione molecule possesses a flexible side chain attached to a rigid phthalimide core. This flexibility arises from the rotation around several single bonds (e.g., N-C, C-C, C-O).

Conformational landscape exploration involves systematically rotating these bonds to identify all possible low-energy conformations (conformers). Each potential conformer's energy is then calculated and minimized to find the most stable structures. This process helps to understand the molecule's preferred shapes. Studies on the related, but simpler, compound 2-(2-Hydroxyethyl)isoindoline-1,3-dione have shown that its side chain adopts a coiled conformation. researchgate.net Given the longer and more flexible side chain of 2-[2-(2-Hydroxyethoxy)ethyl]isoindoline-1,3-dione, a more complex landscape with multiple stable, low-energy conformers would be expected.

Molecular Dynamics (MD) simulations provide a computational "movie" of a molecule's motion over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule behaves in a specific environment, such as in a solvent or interacting with a biological target. mdpi.com

For 2-[2-(2-Hydroxyethoxy)ethyl]isoindoline-1,3-dione, an MD simulation would:

Show the dynamic flexing and folding of the ethoxyethyl side chain.

Illustrate how the molecule interacts with solvent molecules (e.g., water), particularly through hydrogen bonding at the hydroxyl and carbonyl groups.

Assess the stability of different conformations over time. The root-mean-square deviation (RMSD) of atomic positions is often calculated to quantify this stability; a low and stable RMSD value indicates that the molecule maintains a consistent conformation. researchgate.net

These simulations are crucial for understanding how the molecule might fit into a receptor's binding pocket or how its flexibility influences its properties in solution. researchgate.net

In Silico Ligand-Target Interaction Profiling

In silico ligand-target interaction profiling is a cornerstone of modern drug discovery, allowing researchers to predict and analyze the interaction between a small molecule (the ligand) and its biological target (typically a protein) at a molecular level.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of a molecule and the specific interactions that stabilize the ligand-receptor complex. For the isoindoline-1,3-dione class of compounds, docking studies have been employed to elucidate their interactions with various biological targets. researchgate.netresearchgate.netjmpas.commdpi.com

In a typical molecular docking workflow, the three-dimensional structures of both the ligand (e.g., an isoindoline-1,3-dione derivative) and the target protein are used as inputs. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a set of energy functions. The resulting docked poses provide insights into key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other isoindoline-1,3-dione derivatives have shown that the carbonyl groups of the isoindoline-1,3-dione core can act as hydrogen bond acceptors, a crucial interaction for binding to many protein targets. researchgate.net

While no specific docking studies for 2-(2-Hydroxyethoxy)isoindoline-1,3-dione have been published, it is plausible that its hydroxyl and ether functionalities could also participate in hydrogen bonding and other polar interactions within a protein's active site, in addition to the interactions afforded by the isoindoline-1,3-dione scaffold.

Binding Affinity and Free Energy Calculations

Beyond predicting the binding mode, computational methods can also be used to estimate the binding affinity of a ligand for its target. This is often expressed as the binding free energy (ΔG_bind), which is a measure of the strength of the interaction. A more negative ΔG_bind value indicates a stronger and more favorable interaction.

Various computational methods are used to calculate binding free energy, ranging from relatively simple scoring functions used in molecular docking to more rigorous and computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods are often used in conjunction with molecular dynamics (MD) simulations, which provide a dynamic picture of the ligand-receptor complex over time.

For example, in studies of other isoindoline-1,3-dione derivatives, binding free energy calculations have been used to rank a series of compounds based on their predicted affinity for a particular target, helping to prioritize which compounds should be synthesized and tested in the laboratory. nih.gov For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives studied as cholinesterase inhibitors, the calculated binding free energies ranged from -1.91 ± 0.51 to -15.71 ± 2.37 kcal/mol, indicating spontaneous complex formation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics approaches are used to manage, analyze, and model chemical and biological data.

Descriptor Calculation and Model Development

The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the chemical structure of the molecules. These descriptors can be categorized into several types, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects, and steric parameters.

Once the descriptors are calculated for a set of compounds with known biological activity, a mathematical model is developed to correlate the descriptors with the activity. Various statistical and machine learning methods can be used for this purpose, such as multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM).

A QSAR study on a series of 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents utilized Genetic Function Algorithm (GFA) to select descriptors and build a predictive model. The best model achieved a high squared correlation coefficient (R²) of 0.9459, indicating a strong correlation between the selected descriptors and the antiplasmodial activity. nih.gov

Virtual Screening and Lead Optimization Strategies

A validated QSAR model can be a powerful tool for virtual screening and lead optimization. In virtual screening, a large database of chemical compounds can be rapidly screened using the QSAR model to identify those that are predicted to be active. This can significantly reduce the time and cost associated with experimental screening.

For lead optimization, a QSAR model can provide insights into which structural features are important for biological activity. This information can then be used to guide the design of new compounds with improved potency and other desirable properties. For example, if a QSAR model indicates that a particular region of the molecule is sensitive to steric bulk, medicinal chemists can design new analogs with smaller or larger substituents in that position to optimize the activity.

While a specific QSAR model for 2-(2-Hydroxyethoxy)isoindoline-1,3-dione has not been reported, the general principles of QSAR could be applied to a series of related compounds to understand the structure-activity relationships and guide the design of more potent analogs.

Exploration of Biochemical Interaction Mechanisms and Pharmacophore Development in Vitro and in Silico Studies

Rational Design of Isoindoline-1,3-dione Derivatives as Ligands for Biological Targets

The rational design of isoindoline-1,3-dione derivatives involves strategic modifications to the core structure to enhance binding affinity and selectivity for specific biological targets. This process often employs computational modeling to predict interactions before synthesis and biological evaluation. semanticscholar.org

Scaffold hybridization is a key strategy in drug design, combining the isoindoline-1,3-dione core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.net This approach aims to develop ligands that can interact with multiple binding sites on a target or engage with multiple targets simultaneously.

One notable example is the hybridization of the isoindoline-1,3-dione scaffold with an N-benzyl pyridinium (B92312) moiety. nih.gov The rationale behind this design is that the phthalimide (B116566) group can interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the N-benzyl pyridinium moiety is designed to bind to the catalytic active site (CAS) of the enzyme. researchgate.netnih.gov This dual-binding approach is a strategy for developing potent AChE inhibitors for conditions like Alzheimer's disease. nih.gov

Another application of this strategy is the development of isoindolin-1,3-dione-based acetohydrazides, which have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the isoindoline-1,3-dione scaffold. By synthesizing a series of analogues with systematic structural modifications, researchers can identify the chemical features that are essential for biological activity.

SAR analyses have revealed several key insights:

Lipophilicity: The lipophilic character of the derivatives can enhance their antimicrobial, antileishmanial, and antiproliferative activities. researchgate.net

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, to the isoindoline-1,3-dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer effects, with tetra-brominated derivatives being particularly effective. researchgate.net

Substituent Effects: The type and position of substituents on the scaffold significantly influence the biological activity. For instance, studies on anticancer activity have shown that the presence of silyl (B83357) ether (-OTBDMS and -OTMS), hydroxyl (-OH), and bromo (-Br) groups can be considered as anticancer agents. nih.gov The combination of a silyl ether (-OTBDMS) and a bromo group resulted in higher anticancer activity against certain cell lines than the chemotherapy drug cisplatin. nih.gov

Chromene Scaffold Association: In studies of tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivatives, SAR analysis indicated that antibacterial activity was more favorable when the chromene scaffold was associated with specific groups, such as a diethyl group at the R2 position and a methyl group at the R1 position. rsc.org

Investigations of Enzyme Modulation by Isoindoline-1,3-dione Derivatives (In Vitro Assays)

Derivatives of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione have been extensively studied for their ability to modulate the activity of various enzymes implicated in disease pathogenesis.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. nih.gov Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anticholinesterase activity.

The design of these inhibitors often targets both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov The isoindoline-1,3-dione moiety is recognized for its ability to interact with the PAS. nih.govnih.gov By attaching different functional groups, such as N-benzylamine or N-benzylpiperidine moieties, researchers have developed potent dual-binding site inhibitors. nih.govnih.gov

Kinetic studies have revealed that these derivatives can exhibit different modes of inhibition, including competitive and non-competitive mechanisms. nih.govnih.gov The inhibitory potency varies significantly depending on the specific structural modifications, such as the length of the alkyl linker connecting the isoindoline-1,3-dione core to other moieties and the substituents on the aromatic rings. nih.govmdpi.com

Below is a table summarizing the cholinesterase inhibitory activities of selected isoindoline-1,3-dione derivatives from various studies.

| Derivative Class | Target Enzyme | IC50 Range | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM | nih.govmdpi.com |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | Most active derivative: 0.91 µM | nih.govmdpi.com |

| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 to 0.86 µM | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 to 30.2 µM | nih.gov |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione | eeAChE | Most promising compound: 3.33 µM | mdpi.com |

| N-benzylpiperidinylamine derivatives | AChE | Best IC50: 87 nM | nih.gov |

| N-benzylpiperidinylamine derivatives | BuChE | Best IC50: 7.76 µM | nih.gov |

| Phenyl-substituted piperazine (B1678402) derivative | AChE | 1.12 µM | mdpi.com |

| Diphenylmethyl moiety derivative | BuChE | 21.24 µM | mdpi.com |

AChE: Acetylcholinesterase, BuChE: Butyrylcholinesterase, eeAChE: eel Acetylcholinesterase, IC50: Half maximal inhibitory concentration.

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine catabolism and its inhibition is a target for the development of herbicides. nih.gov Researchers have designed and synthesized novel HPPD inhibitors by hybridizing pyrazole (B372694) and isoindoline-1,3-dione scaffolds. nih.gov

In vitro testing of these hybrid compounds against Arabidopsis thaliana HPPD (AtHPPD) demonstrated significant inhibitory activity, with IC50 values in the nanomolar to low micromolar range. nih.gov The most potent compound, 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione, exhibited a Ki value of 3.92 nM, making it more potent than the known herbicide pyrasulfotole. nih.gov

X-ray crystallography studies of the AtHPPD enzyme in complex with this inhibitor revealed key binding interactions. The isoindoline-1,3-dione moiety was found to engage in π-π stacking interactions with phenylalanine residues (Phe381 and Phe424) in the active site, contributing to the high affinity of the inhibitor. nih.gov

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.orgnih.gov Elevated levels of uric acid can lead to conditions like gout, making XO a significant therapeutic target. researchgate.net

Studies have investigated isoindoline-1,3-dione derivatives as potential XO inhibitors. Research has shown that N-phenyl isoindole-1,3-dione derivatives exhibit greater XO inhibitory activity compared to their N-methyl and N-ethyl counterparts, indicating that the presence of a phenyl ring significantly enhances the inhibitory effect. researchgate.net

Mechanistic Studies of Protein-Ligand Interactions (In Vitro and In Silico)

The therapeutic potential of "2-(2-Hydroxyethoxy)isoindoline-1,3-dione" and related compounds is being actively explored through detailed in vitro and in silico investigations into their interactions with various protein targets. These studies are crucial for understanding the molecular basis of their biological activities and for the rational design of more potent and selective agents.

Heme Binding Investigations for Antiplasmodial Action

While various phthalimide derivatives have been investigated for their antiplasmodial activity, specific studies detailing the heme binding mechanism of "2-(2-Hydroxyethoxy)isoindoline-1,3-dione" are not extensively documented in the current scientific literature. The primary mechanism of action for many antimalarial drugs involves the inhibition of hemozoin formation through binding to heme, thereby inducing parasite toxicity. However, it remains to be conclusively determined whether the antiplasmodial effects of this specific compound class are directly mediated through heme binding or via other parasitic pathways. Further research, including heme polymerization inhibition assays and spectroscopic binding studies, is required to elucidate the precise role, if any, of heme interaction in the antiplasmodial action of "2-(2-Hydroxyethoxy)isoindoline-1,3-dione."

Cyclin-Dependent Kinase 2 (CDK2) Binding Affinity Studies

Transforming Growth Factor-Beta (TGF-β) Pathway Inhibition through Receptor Binding

The Transforming Growth Factor-Beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. The TGF-β type I receptor kinase (ALK5) is a central component of this pathway and a key target for inhibitors. mdpi.com Phthalimide derivatives have emerged as a promising class of compounds for targeting the TGF-β pathway. mdpi.com

Computational studies have been conducted to evaluate the potential of various N-substituted isoindoline-1,3-dione derivatives to act as ALK5 inhibitors. These in silico analyses predict the binding affinities and interaction modes of the compounds within the ATP-binding site of the ALK5 kinase domain. For instance, a study investigating a series of phthalimide derivatives reported promising binding energies, suggesting a potential to disrupt the TGF-β signaling pathway. researchgate.net While these computational findings are encouraging for the phthalimide scaffold, specific experimental data on the binding affinity and inhibitory concentration of "2-(2-Hydroxyethoxy)isoindoline-1,3-dione" against TGF-β receptors are needed for validation.

| Derivative Class | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| N-substituted isoindoline-1,3-diones | ALK5 | Varies by substitution | Not specified |

Note: This table represents generalized findings for the phthalimide class of compounds from computational studies. Data for "2-(2-Hydroxyethoxy)isoindoline-1,3-dione" is not specifically available.

Interactions with Amyloid-β Aggregation Pathways

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of Aβ aggregation is a major therapeutic strategy. Several studies have highlighted the potential of isoindoline-1,3-dione and related structures to interfere with this process.

In vitro studies have demonstrated that certain phthalimide derivatives can inhibit Aβ aggregation. For example, compound 52 , a complex isoindoline-1,3-dione derivative, was found to have significant Aβ anti-aggregating properties, showing 39% inhibition at a 10 μM concentration. nih.gov Another study on an isoindolinone derivative, ISOAC1 , provided a more detailed look at the mechanism. This compound was shown to reduce Aβ1-42 aggregation and its conformational transition to β-sheet structures. researchgate.netcnr.it

In silico modeling of the interaction between ISOAC1 and Aβ1-42 revealed that the compound could bind to both the monomer and a pentameric protofibril. researchgate.netcnr.it The interaction was primarily hydrophobic, with a key interaction identified with the Phenylalanine-19 (PHE19) residue within the critical KLVFF motif of the Aβ peptide. researchgate.netcnr.it This interaction is thought to interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils.

| Compound | Aβ Inhibition | Concentration | Molecular Interaction Details |

| Compound 52 (isoindoline-1,3-dione derivative) | 39% | 10 μM | Not specified |

| ISOAC1 (isoindolinone derivative) | Significant reduction in aggregation | Not specified | Hydrophobic interaction with PHE19 of the KLVFF motif |

Note: The data presented is for derivatives of the core isoindoline-1,3-dione structure and not for "2-(2-Hydroxyethoxy)isoindoline-1,3-dione" itself, but it illustrates the potential of this chemical class.

Advanced Material Science and Organic Electronics Research Applications

Role as a Building Block in Polymer Chemistry for Functional Materials

2-(2-Hydroxyethoxy)isoindoline-1,3-dione is a significant monomer in the synthesis of functional polymers, particularly poly(ester imide)s (PEIs). The hydroxyl group provides a reactive site for esterification or etherification, while the imide ring imparts thermal stability and specific electronic properties to the resulting polymer backbone.

The synthesis of polymers from this compound and its analogues, such as N-(2-hydroxyethyl)phthalimide, has been explored to create materials with tailored properties. For instance, the related monomer N-(2-acryloyloxyethyl)phthalimide, synthesized from N-(2-hydroxyethyl)phthalimide, can undergo free-radical polymerization to produce acrylic polymers. kpi.ua This demonstrates the potential of the hydroxyethoxy group as a handle for introducing polymerizable functionalities.

The incorporation of the isoindoline-1,3-dione moiety into polymer chains is known to enhance thermal stability. Phthalimide-based polymers have been investigated for high-performance applications, including as materials for gas separation membranes. rsc.org The rigid structure of the phthalimide (B116566) unit can contribute to the formation of polymers with intrinsic microporosity, which is beneficial for such applications.

Furthermore, the presence of both ester and imide linkages in PEIs derived from 2-(2-Hydroxyethoxy)isoindoline-1,3-dione can lead to a combination of desirable properties, including good thermal resistance and improved processability compared to traditional polyimides. nih.gov

Table 1: Examples of Polymers Derived from Phthalimide-Containing Monomers

| Monomer | Polymer Type | Potential Functional Properties |

| N-(2-acryloyloxyethyl)phthalimide | Acrylic Polymer | Thermal stability, photo-crosslinking ability kpi.ua |

| Phthalimide-based diols/diamines | Poly(ester imide)s | Thermal stability, degradability nih.gov |

| Phthalimide-containing monomers | Polymers of Intrinsic Microporosity (PIMs) | Gas separation rsc.org |

Research into Non-Linear Optical (NLO) Properties and Photophysical Behavior

Organic compounds with electron donor-acceptor (D-π-A) structures are of great interest for their non-linear optical (NLO) properties. The isoindoline-1,3-dione moiety can act as an electron acceptor, and when combined with an appropriate electron donor through a π-conjugated system, the resulting molecule can exhibit a significant second-order optical non-linearity.

Isoindoles, including isoindoline-1,3-dione and its N-substituted derivatives, are considered promising candidates for NLO materials due to the presence of delocalized π-electrons. mdpi.com Research on various N-substituted isoindoline-1,3-dione derivatives has explored their structural, spectroscopic, and electronic properties through both experimental and theoretical methods. mdpi.com

The photophysical behavior of phthalimide derivatives is also an active area of research. Studies on N-phthalimide derivatives have shown that they can emit light in the blue spectral region in both solution and solid state, with quantum yields depending on the nature of the substituent at the nitrogen atom and the solvent. researchgate.netnih.gov The photophysical properties of phthalimide derivatives are influenced by factors such as intramolecular charge transfer (ICT), which can be tuned by modifying the molecular structure. The hydroxyethoxy group in 2-(2-Hydroxyethoxy)isoindoline-1,3-dione could potentially influence the photophysical properties through hydrogen bonding or by serving as a point of attachment for other functional groups.

Table 2: Key Parameters in NLO and Photophysical Studies of Phthalimide Derivatives

| Property | Significance | Influencing Factors |

| First Hyperpolarizability (β) | Measure of second-order NLO response | Molecular structure (donor-acceptor strength, conjugation length) nih.gov |

| Absorption Wavelength (λ_abs) | Determines the spectral region of light absorption | Electronic structure, solvent polarity nih.gov |

| Emission Wavelength (λ_em) | Color of emitted light in fluorescence/phosphorescence | Molecular structure, solvent polarity, excited state dynamics researchgate.netnih.gov |

| Quantum Yield (Φ) | Efficiency of the photoluminescent process | Substituents, solvent, concentration researchgate.netnih.gov |

Integration into Organic Electronic Devices and Sensing Technologies

The electronic properties of the isoindoline-1,3-dione core make it a suitable component for various organic electronic devices. Phthalimide-based materials have been explored as emitters in organic light-emitting diodes (OLEDs), as acceptors in organic solar cells, and as active materials in organic thin-film transistors (OTFTs). mdpi.comresearchgate.netrsc.orgbohrium.com

In the context of OLEDs , phthalimide-based fluorescent materials have been investigated as green and blue emitters. mdpi.comresearchgate.net By optimizing the device architecture, OLEDs incorporating phthalimide derivatives have achieved high brightness and external quantum efficiencies. mdpi.com The electroluminescence properties are highly dependent on the device stacking, highlighting the importance of materials engineering in achieving high performance. mdpi.com

For organic solar cells , phthalimide-based π-conjugated small molecules have been designed and synthesized to act as electron acceptors. rsc.orgrsc.org By pairing these acceptors with suitable polymeric or small-molecule donors, it is possible to fabricate organic photovoltaic devices. The ability to tailor the electronic energy levels of the phthalimide-based acceptors through chemical modification is a key advantage in optimizing device performance. rsc.orgrsc.org

In OTFTs , polymers containing phthalimide units in their backbone have demonstrated high charge carrier mobilities. bohrium.com These materials function as semiconductors, and their performance is influenced by factors such as intermolecular π-stacking and thin-film morphology. bohrium.com

Furthermore, phthalimide-containing polymers are being investigated as promising n-type (electron-transporting) materials for all-organic batteries . nih.govacs.org Computational studies suggest that these polymers can exhibit high electron transport capabilities. nih.govacs.org

The phthalimide framework has also been utilized in the development of chemical sensors . For example, N-phthalimide azo-azomethine dyes have been shown to act as sensors for pH and metal ions, such as Cu(II), in water samples. mdpi.com The sensing mechanism often involves a change in the spectral or electrochemical properties of the dye upon binding to the analyte.

The 2-(2-Hydroxyethoxy)isoindoline-1,3-dione molecule, with its reactive hydroxyl group, offers a platform for incorporation into these various electronic and sensing applications, either as a functional monomer in a polymer or as a building block for a small molecule with tailored properties.

Exploration in Biodegradable Materials Research

The development of biodegradable polymers is crucial for addressing environmental concerns related to plastic waste. Poly(ester imide)s (PEIs), which can be synthesized from monomers like 2-(2-Hydroxyethoxy)isoindoline-1,3-dione, represent a class of polymers with the potential for biodegradability.

While polyimides are known for their high thermal and chemical resistance, which makes them generally non-biodegradable, the introduction of ester linkages into the polymer backbone can create hydrolysable points, thereby imparting biodegradability. nih.gov The degradation of these polymers can occur through the cleavage of the ester bonds. upc.edu

Research into chiral PEIs derived from amino acids has shown that these materials can be biodegradable. nih.gov The structure of the amino acid, including its side groups and configuration, influences the thermal properties and degradability of the resulting polymer. nih.gov Although 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is not derived from a natural amino acid, the principle of incorporating ester bonds to enhance degradability is applicable.

The biodegradation of polymers is a complex process influenced by factors such as the polymer's chemical structure, crystallinity, and molecular weight, as well as environmental conditions like temperature, humidity, and the presence of microorganisms and enzymes. youtube.com Polymers with hydrolyzable bonds, such as esters and amides, are more susceptible to degradation. youtube.com The enzymatic degradation of polyesters and polyamides has been studied, and enzymes like lipases and proteases can catalyze the hydrolysis of these polymers. nih.govcore.ac.uk

Therefore, by utilizing 2-(2-Hydroxyethoxy)isoindoline-1,3-dione in the synthesis of PEIs, it is possible to create materials that balance thermal performance with biodegradability, opening up applications in areas where environmentally benign materials are required.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Hydroxyethoxy)isoindoline-1,3-dione?

Methodological Answer: The synthesis typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, reacting phthalic anhydride derivatives with ethanolamine or ethylene glycol derivatives under reflux conditions. In related compounds (e.g., anti-Alzheimer agents), 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione was used as an intermediate, reacting with hydroxyalkylamines in n-propanol with pyridine catalysis . Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of epoxide to amine) and temperature (60–80°C).

Q. How is 2-(2-Hydroxyethoxy)isoindoline-1,3-dione characterized for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the hydroxyethoxy chain and isoindoline core. For example, in similar derivatives, the hydroxy group shows a broad peak at δ 3.5–4.0 ppm, while the ethyleneoxy protons resonate at δ 3.6–3.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >95% purity using C18 columns, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 279.29 for PEGylated analogs) .

Advanced Research Questions

Q. How does the hydroxyethoxy substituent influence pharmacokinetic properties?

Methodological Answer: The hydroxyethoxy group enhances hydrophilicity and modulates logP values, impacting absorption and distribution. For example:

- Lipophilicity : Measured via shake-flask method or computational tools (e.g., MarvinSketch), showing reduced logP compared to non-polar analogs .

- Drug Delivery : PEG-like chains improve solubility and prolong half-life in vivo. In ADC linkers, this moiety facilitates conjugation with antibodies while maintaining stability .

- Case Study : Derivatives with longer PEG chains (e.g., 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione) exhibited 30% higher plasma retention in rodent models .

Q. What computational methods predict the reactivity of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO/LUMO) and electrophilic/nucleophilic regions. For example, B3LYP/6-311++G(d,p) basis sets identified reactive sites in iodophenyl analogs .

- Molecular Electrostatic Potential (MEP) Maps : Highlight hydrogen-bonding propensity of the hydroxyethoxy group, guiding derivatization strategies .

- Molecular Docking : Simulations with acetylcholinesterase (AChE) revealed that hydroxyethoxy analogs bind to the peripheral anionic site with ΔG = −8.2 kcal/mol .

Q. How do structural modifications affect biological activity in isoindoline-1,3-dione derivatives?

Methodological Answer:

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Contradictions often arise from assay conditions or structural impurities. Strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., thalidomide for anti-inflammatory activity) .

- Impurity Profiling : LC-MS to detect byproducts (e.g., hydrolyzed phthalimide derivatives) that may skew results .

- Meta-Analysis : Compare datasets across studies (e.g., IC values for anticancer activity varied due to differences in serum concentration in cell media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.